molecular formula C16H27ClN2O B4935932 N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride

N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride

Cat. No. B4935932
M. Wt: 298.8 g/mol
InChI Key: LTOAIQSSJHJDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride is a chemical compound that has been extensively studied for its potential medical applications. This compound is a member of the adamantane family, which is known for its unique chemical properties and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride is not fully understood. However, it is thought to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. This modulation may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include increased levels of dopamine and acetylcholine in the brain, improved cognitive function, and reduced inflammation. The compound has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride in lab experiments is its high yield and purity. This makes it an efficient and reliable compound for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions for research on N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride. One area of interest is in the development of new drugs for the treatment of neurodegenerative diseases. Another potential direction is in the development of new compounds that are more effective or have fewer side effects than the current compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride involves the reaction of N-allylglycine with 1-adamantylmethylamine in the presence of a catalyst. The reaction yields a white crystalline powder that is purified through recrystallization and subsequent drying. The yield of the synthesis process is typically high, making it an efficient method for producing large quantities of the compound.

Scientific Research Applications

N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of neurology, where the compound has been shown to have neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-adamantylmethyl)-2-(prop-2-enylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c1-2-3-17-10-15(19)18-11-16-7-12-4-13(8-16)6-14(5-12)9-16;/h2,12-14,17H,1,3-11H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOAIQSSJHJDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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